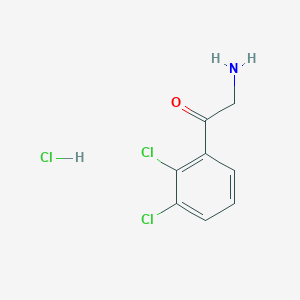
Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride
Vue d'ensemble
Description
“Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” is a chemical compound with the CAS Number: 103999-44-6 . It has a molecular weight of 240.52 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7Cl2NO.ClH/c9-6-3-1-2-5 (8 (6)10)7 (12)4-11;/h1-3H,4,11H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a melting point of 217-218 degrees Celsius . It is a powder in its physical form .Applications De Recherche Scientifique
Antimicrobial Activities
Compounds similar to “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” have been synthesized and tested for their antimicrobial activities. For instance, 1,2,3-triazole hybrids with amine-ester functionality have shown moderate to excellent activity against various microbial strains .
Antiviral Properties
1,2,3-triazole derivatives, which share some structural similarities with our compound of interest, have demonstrated antiviral properties . This suggests that “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” could potentially be explored for similar applications.
Antioxidant Potential
Compounds like 1,2,3-triazoles have shown antioxidant properties . This opens up the possibility of “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” being used in research related to oxidative stress and related health conditions.
Anti-diabetic Applications
Research has indicated that 1,2,3-triazoles have potential anti-diabetic applications . This suggests that “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” could be investigated for similar uses.
Anti-cancer Research
1,2,3-triazoles have been studied for their potential anti-cancer properties . Given the structural similarities, “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” could potentially be used in cancer research.
Antitubercular Activities
1,2,3-triazoles have shown potential in antitubercular activities . This suggests that “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” could be explored for similar applications.
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-amino-1-(2,3-dichlorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUQHXQLXWKKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



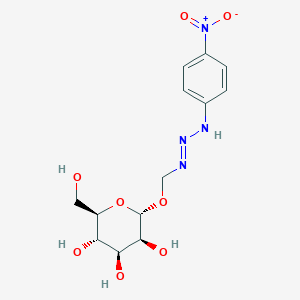
![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)

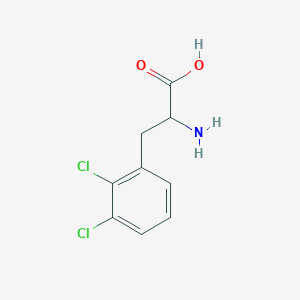


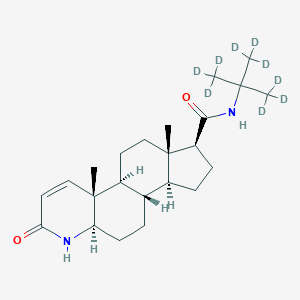

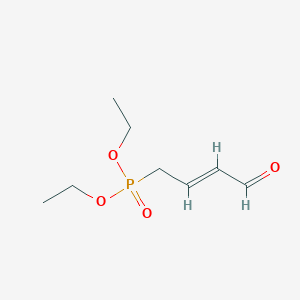
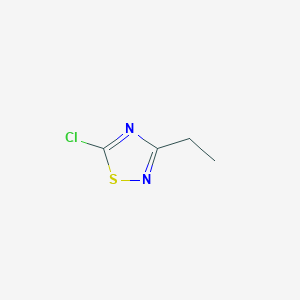
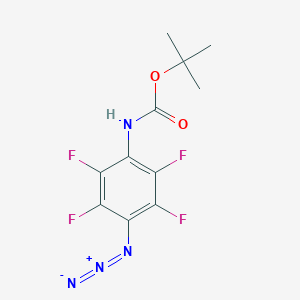
![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)